molecular formula C17H24N2O12 B13724701 (R,S)-Nornicotine Bitartrate CAS No. 7249-98-1

(R,S)-Nornicotine Bitartrate

Cat. No.: B13724701
CAS No.: 7249-98-1
M. Wt: 448.4 g/mol
InChI Key: AZPBYZSNKVOUQO-UHFFFAOYSA-N
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Description

(R,S)-Nornicotine Bitartrate is a chemical compound derived from nornicotine, an alkaloid found in tobacco It is a racemic mixture, meaning it contains equal amounts of both enantiomers (R and S forms) of nornicotine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-Nornicotine Bitartrate typically involves the extraction of nornicotine from tobacco followed by its reaction with tartaric acid to form the bitartrate salt. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Extraction: Large-scale extraction of nornicotine from tobacco leaves

    Purification: Purification of nornicotine to remove impurities

    Reaction: Reaction with tartaric acid in large reactors

    Crystallization: Crystallization of the bitartrate salt for further use

Chemical Reactions Analysis

Types of Reactions: (R,S)-Nornicotine Bitartrate undergoes various chemical reactions, including:

    Oxidation: Conversion to nornicotine N-oxide using oxidizing agents like hydrogen peroxide

    Reduction: Reduction to dihydronornicotine using reducing agents such as lithium aluminum hydride

    Substitution: N-alkylation reactions to form N-substituted derivatives

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid, room temperature

    Reduction: Lithium aluminum hydride, anhydrous ether, reflux

    Substitution: Alkyl halides, base (e.g., sodium hydride), solvent (e.g., DMF), room temperature

Major Products:

    Oxidation: Nornicotine N-oxide

    Reduction: Dihydronornicotine

    Substitution: N-alkylated nornicotine derivatives

Scientific Research Applications

(R,S)-Nornicotine Bitartrate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various alkaloid derivatives

    Biology: Studied for its effects on nicotinic acetylcholine receptors

    Medicine: Investigated for its potential use in smoking cessation therapies

    Industry: Utilized in the production of nicotine replacement products

Mechanism of Action

The mechanism of action of (R,S)-Nornicotine Bitartrate involves its interaction with nicotinic acetylcholine receptors in the nervous system. It acts as an agonist, binding to these receptors and mimicking the effects of acetylcholine. This interaction leads to the activation of various signaling pathways, resulting in the release of neurotransmitters such as dopamine.

Comparison with Similar Compounds

    Nicotine: The primary alkaloid in tobacco, structurally similar to nornicotine

    Anabasine: Another tobacco alkaloid with similar pharmacological properties

    Cotinine: A metabolite of nicotine, used as a biomarker for nicotine exposure

Comparison:

    Uniqueness: (R,S)-Nornicotine Bitartrate is unique due to its racemic nature, containing both R and S enantiomers, which may result in different pharmacological effects compared to its individual enantiomers.

    Pharmacological Properties: While nicotine is more potent in its effects on nicotinic receptors, this compound offers a different profile of receptor interaction, making it valuable for specific research applications.

Properties

CAS No.

7249-98-1

Molecular Formula

C17H24N2O12

Molecular Weight

448.4 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)hexane-1,2,3,4,5,6-hexol;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C13H18N2O6.C4H6O6/c16-5-8(17)9(18)10(19)11(20)12(21)13-14-6-3-1-2-4-7(6)15-13;5-1(3(7)8)2(6)4(9)10/h1-4,8-12,16-21H,5H2,(H,14,15);1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

AZPBYZSNKVOUQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(C(C(C(CO)O)O)O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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